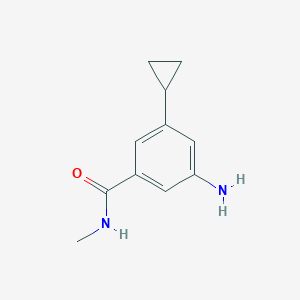
3-Chloro-4-(propane-1-sulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(propane-1-sulfonamido)benzoic acid is a chemical compound with the following structural formula:
C7H5ClNO4S
It contains a sulfonamide group and a benzoic acid moiety. Specifically, there are two fluorine atoms attached to the 2nd and 6th carbon atoms, and a propyl group linked to the sulfonamide. This compound typically exists in solid or powder form .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 3-Chloro-4-(propane-1-sulfonamido)benzoic acid involves several steps
Chlorination of Benzoic Acid: Start by chlorinating benzoic acid to introduce the chlorine atom.
Sulfonation: Next, perform sulfonation using sulfuric acid to add the sulfonamide group.
Propanesulfonamide Addition: Finally, react the sulfonated benzoic acid with propanesulfonamide to form the desired compound.
Industrial Production: Industrial production methods may vary, but the above synthetic steps provide a general framework for its preparation.
Analyse Des Réactions Chimiques
3-Chloro-4-(propane-1-sulfonamido)benzoic acid can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: The chlorine atom can be substituted by other groups.
Common reagents and conditions depend on the specific reaction. Major products formed from these reactions include derivatives of the compound with modified functional groups.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The precise mechanism by which 3-Chloro-4-(propane-1-sulfonamido)benzoic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While I don’t have information on specific similar compounds, researchers often compare this compound with related benzoic acid derivatives. Its uniqueness lies in the combination of the sulfonamide group and the chlorine substitution.
Propriétés
Formule moléculaire |
C10H12ClNO4S |
|---|---|
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
3-chloro-4-(propylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-5-17(15,16)12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
Clé InChI |
GXUNQBFHPQQOAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)

![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)
![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)







![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
